

1-Acetylpiridin-3-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetylpiridin-3-one

Cat. No.: B031758

[Get Quote](#)

An In-depth Technical Guide to **1-Acetylpiridin-3-one**: A Key Heterocyclic Building Block

Executive Summary: **1-Acetylpiridin-3-one** is a bifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Possessing both a ketone and a tertiary amide within a piperidine scaffold, it serves as a versatile intermediate for constructing more complex molecular architectures. The piperidine ring is a privileged structure, frequently found in FDA-approved pharmaceuticals and natural alkaloids, making its derivatives highly valuable.[1][2] This guide provides a comprehensive overview of **1-Acetylpiridin-3-one**, covering its formal nomenclature, physicochemical and spectroscopic properties, a detailed synthetic protocol with mechanistic rationale, and its applications as a strategic building block in drug discovery.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. **1-Acetylpiridin-3-one** is systematically named based on the substitution pattern of the parent piperidine ring. The nitrogen atom is designated as position 1, and the acetyl group's attachment at this position gives the "1-Acetyl-" prefix. The ketone functional group at the third carbon of the ring is indicated by "-3-one".

Identifier	Value	Source
IUPAC Name	1-(3-oxopiperidin-1-yl)ethan-1-one	IUPAC Naming Convention
Common Name	1-Acetyl piperidin-3-one	-
CAS Number	34456-78-5	[3]
Molecular Formula	C ₇ H ₁₁ NO ₂	-
Molecular Weight	141.17 g/mol	-
Canonical SMILES	CC(=O)N1CCC(=O)CC1	-
InChI Key	YJQHLRJDLYQARX-UHFFFAOYSA-N	-

Physicochemical and Spectroscopic Profile

Understanding the analytical signature of a compound is critical for reaction monitoring and quality control. While extensive experimental data for **1-Acetyl piperidin-3-one** is not broadly published, its spectroscopic characteristics can be reliably predicted based on its functional groups.

Predicted Physicochemical Properties

Property	Predicted Value	Rationale
Appearance	Colorless to pale yellow oil or low-melting solid	Typical for small, functionalized organic molecules.
Boiling Point	>250 °C (est.)	High due to polar ketone and amide groups.
Solubility	Soluble in water, methanol, chloroform, DCM	Polarity of the molecule allows for solubility in polar solvents.

Predicted Spectroscopic Data

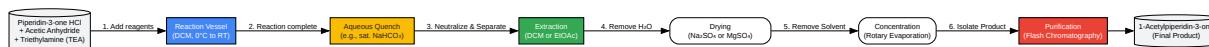
The presence of a ketone, a tertiary amide, and a saturated heterocyclic ring gives **1-Acetylpiriperidin-3-one** a distinct spectroscopic fingerprint.

- Infrared (IR) Spectroscopy:
 - $\sim 1720 \text{ cm}^{-1}$ (strong): C=O stretch of the cyclic ketone.
 - $\sim 1650 \text{ cm}^{-1}$ (strong): C=O stretch of the tertiary amide (N-acetyl group). The resonance of the nitrogen lone pair lowers its frequency compared to the ketone.
 - $2850\text{--}3000 \text{ cm}^{-1}$ (medium): C-H stretching of the aliphatic ring and methyl group protons.
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - $\sim 208 \text{ ppm}$: Carbonyl carbon of the ketone (C3).
 - $\sim 170 \text{ ppm}$: Carbonyl carbon of the N-acetyl group.
 - $\sim 21 \text{ ppm}$: Methyl carbon of the N-acetyl group.
 - $\sim 40\text{--}60 \text{ ppm}$: Multiple signals corresponding to the four unique methylene carbons (C2, C4, C5, C6) of the piperidine ring.
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - $\sim 2.1 \text{ ppm}$ (singlet, 3H): Protons of the acetyl methyl group. It is a singlet as there are no adjacent protons.
 - $\sim 2.5\text{--}4.0 \text{ ppm}$ (multiplets, 8H): A series of complex, overlapping signals corresponding to the protons on the piperidine ring. The protons adjacent to the carbonyls (C2 and C4) and the nitrogen (C2 and C6) would be shifted further downfield.

Key Structural Features of 1-Acetylpiriperidin-3-one

Spectroscopic Correlations

Piperidine Ring Protons (C2, C4, C5, C6) ^1H NMR: ~2.5-4.0 ppmN-Acetyl Group IR: ~1650 cm^{-1} ^{13}C NMR: ~170 ppm (C=O) ^1H NMR: ~2.1 ppm (CH_3)Ketone (C3) IR: ~1720 cm^{-1} ^{13}C NMR: ~208 ppm[Click to download full resolution via product page](#)*Predicted spectroscopic correlations for 1-Acetylpiriperidin-3-one.*


Synthesis and Mechanistic Considerations

The synthesis of substituted piperidones can be challenging, with common cyclization strategies like the Dieckmann condensation sometimes failing for 3-piperidone systems.^[1] However, **1-Acetylpiriperidin-3-one** can be accessed reliably through the direct acylation of a piperidin-3-one precursor.

Experimental Protocol: N-Acetylation of Piperidin-3-one Hydrochloride

This protocol describes a standard and robust method for the synthesis of the title compound.

Principle: This is a nucleophilic acyl substitution reaction. The secondary amine of piperidin-3-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A non-nucleophilic base is required to deprotonate the piperidinium salt to the free amine and to neutralize the acetic acid byproduct, driving the reaction to completion.

[Click to download full resolution via product page](#)

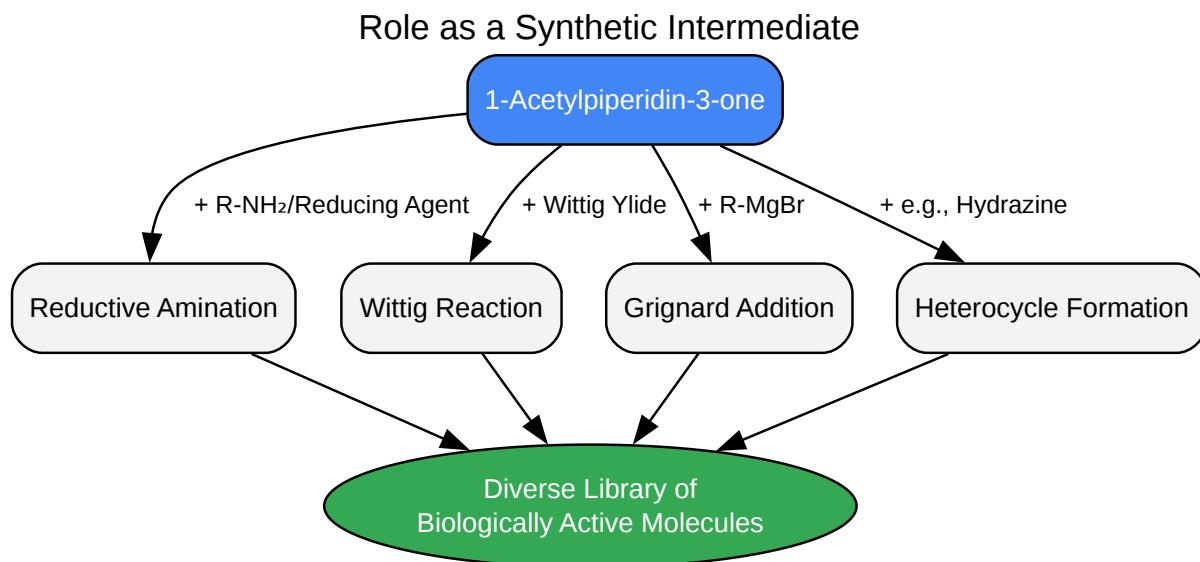
General workflow for the synthesis of **1-Acetyl piperidin-3-one**.

Materials:

- Piperidin-3-one hydrochloride
- Acetic Anhydride (Ac_2O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add piperidin-3-one hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.2 M concentration).
- **Base Addition:** Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The addition of the base deprotonates the piperidinium salt to generate the free secondary amine in situ. Stir for 15-20 minutes.
- **Acylation:** While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the stirring suspension.


- Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO_3 solution to quench any remaining acetic anhydride and neutralize acidic byproducts.
- Workup - Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
- Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure **1-Acetylpiriperidin-3-one**.

Applications in Drug Discovery

The strategic value of **1-Acetylpiriperidin-3-one** lies in its dual functionality, which provides multiple avenues for synthetic diversification. The piperidine core is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to orient substituents in three-dimensional space to interact with biological targets.[\[1\]](#)[\[2\]](#)

- Synthetic Handle for Diversification: The ketone at the C3 position is a versatile functional group. It can undergo a wide range of chemical transformations, including:
 - Reductive Amination: To introduce substituted amine functionalities, creating libraries of compounds for screening.
 - Wittig Olefination: To form exocyclic double bonds, providing a scaffold for further functionalization.

- Grignard/Organolithium Addition: To generate tertiary alcohols and introduce new carbon-based substituents.
- Formation of Heterocycles: The ketone can be used as a precursor to condense with other reagents to form fused ring systems like pyrazoles or pyrimidines.[1]
- Scaffold for Biologically Active Molecules: The N-acetylated 3-piperidone scaffold is a key component in various classes of therapeutic agents. While direct applications of the title compound are as an intermediate, related structures are found in:
 - Kinase Inhibitors: Many inhibitors targeting kinases like JAK or NLRP3 incorporate piperidine moieties to occupy specific pockets in the enzyme's active site.[4][5]
 - Acetylcholinesterase (AChE) Inhibitors: The piperidine ring is a common feature in compounds designed to treat neurodegenerative diseases like Alzheimer's by inhibiting AChE.[6]
 - GPCR Ligands: The conformational rigidity of the piperidine ring is ideal for designing selective ligands for G-protein coupled receptors.

[Click to download full resolution via product page](#)

*Synthetic utility of **1-Acetylpiriperidin-3-one** as a versatile precursor.*

Safety and Handling

As with any laboratory chemical, **1-Acetylpiridin-3-one** should be handled with appropriate care. While a specific, comprehensive safety datasheet is not widely available, related functionalized piperidines and ketones are often classified with the following hazards:

- GHS Hazard Statements (Anticipated):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Handling Precautions:

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[7\]](#)
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

1-Acetylpiridin-3-one is more than a simple chemical; it is a strategically designed building block that offers synthetic chemists a reliable entry point into the rich chemical space of functionalized piperidines. Its bifunctional nature—a stable amide and a reactive ketone—provides two orthogonal points for molecular elaboration. For researchers in drug discovery, this compound represents a valuable intermediate for generating novel scaffolds and exploring structure-activity relationships in the pursuit of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Acetyl-piperidin-3-one | 34456-78-5 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Acetyl piperidin-3-one IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031758#1-acetyl piperidin-3-one-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com